N'-[3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl]-N-{2-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4,6,8(12)-trien-6-yl}ethanediamide
Description
Properties
IUPAC Name |
N-[3-hydroxy-3-(1-methylpyrrol-2-yl)propyl]-N'-(2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O4/c1-24-8-3-5-16(24)17(26)6-7-22-20(28)21(29)23-15-10-13-4-2-9-25-18(27)12-14(11-15)19(13)25/h3,5,8,10-11,17,26H,2,4,6-7,9,12H2,1H3,(H,22,28)(H,23,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMJUFQZITXVBPN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C(CCNC(=O)C(=O)NC2=CC3=C4C(=C2)CC(=O)N4CCC3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-Hydroxy-3-(1-methylpyrrol-2-yl)propyl]-N’-(2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)oxamide typically involves multiple steps:
Formation of the Hydroxypropyl Intermediate: This step involves the reaction of 1-methylpyrrole with a suitable alkylating agent to introduce the hydroxypropyl group.
Cyclization: The intermediate undergoes cyclization to form the azatricyclo structure.
Oxamide Formation: The final step involves the reaction of the cyclized intermediate with oxalyl chloride to form the oxamide moiety.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[3-Hydroxy-3-(1-methylpyrrol-2-yl)propyl]-N’-(2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)oxamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl compound.
Reduction: The oxamide moiety can be reduced to form amines.
Substitution: The methylpyrrole ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic reagents like halogens or nitro compounds can be used under acidic or basic conditions.
Major Products
Oxidation: Formation of carbonyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted pyrrole derivatives.
Scientific Research Applications
N-[3-Hydroxy-3-(1-methylpyrrol-2-yl)propyl]-N’-(2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)oxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[3-Hydroxy-3-(1-methylpyrrol-2-yl)propyl]-N’-(2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)oxamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.
Pathways Involved: It may influence signaling pathways related to inflammation, cell proliferation, or apoptosis.
Comparison with Similar Compounds
Similar Compounds
- **N-[3-Hydroxy-3-(1-methylpyrrol-2-yl)propyl]-N’-(2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)amide
- **N-[3-Hydroxy-3-(1-methylpyrrol-2-yl)propyl]-N’-(2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)carbamate
Uniqueness
N-[3-Hydroxy-3-(1-methylpyrrol-2-yl)propyl]-N’-(2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)oxamide is unique due to its specific combination of functional groups and structural features, which confer distinct chemical reactivity and potential biological activity compared to similar compounds.
Biological Activity
N'-[3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl]-N-{2-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4,6,8(12)-trien-6-yl}ethanediamide is a complex organic compound notable for its unique structural features, including a pyrrole ring and a tricyclic core. This compound has garnered attention in medicinal chemistry due to its potential biological activities and therapeutic applications.
Chemical Structure and Properties
The chemical formula of this compound is , featuring functional groups that contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₂₃N₃O₃ |
| Molecular Weight | 329.39 g/mol |
| IUPAC Name | This compound |
Biological Activity
Research indicates that compounds containing pyrrole and tricyclic structures can exhibit a broad range of biological activities. This specific compound has been investigated for several potential effects:
Antimicrobial Properties:
Studies have shown that derivatives of similar structures possess significant antimicrobial activity against various pathogens. The presence of the hydroxyl group and pyrrole moiety enhances the compound's ability to interact with microbial cell membranes, leading to disruption and cell death .
Anti-inflammatory Effects:
The compound's structure suggests potential anti-inflammatory properties, which are common in many pyrrole-containing compounds. Mechanistic studies indicate that it may inhibit pro-inflammatory cytokines and enzymes involved in the inflammatory response .
Antitumor Activity:
Preliminary research indicates that this compound may exhibit cytotoxic effects against certain cancer cell lines. The mechanism appears to involve the induction of apoptosis and inhibition of cell proliferation through interaction with specific molecular targets .
The mechanism of action for this compound is believed to involve:
- Enzyme Inhibition: The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.
- Receptor Binding: Its structure allows it to bind to various receptors, modulating their activity and influencing cellular signaling pathways.
- Cell Membrane Interaction: The hydrophobic regions of the molecule facilitate interactions with lipid membranes, potentially leading to increased permeability or disruption .
Case Studies
Several studies have been conducted to evaluate the biological activity of similar compounds:
- Antimicrobial Activity Study: A derivative similar to this compound was tested against Gram-positive and Gram-negative bacteria, showing significant inhibition at low concentrations .
- Cytotoxicity Assay: In vitro assays demonstrated that another pyrrole-containing compound led to a dose-dependent decrease in viability of cancer cell lines, indicating its potential as an anticancer agent .
Q & A
Q. What are the critical steps for synthesizing N'-[3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl]-N-{2-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4,6,8(12)-trien-6-yl}ethanediamide, and how is its purity confirmed?
- Methodological Answer : Synthesis typically involves multi-step routes under inert atmospheres (e.g., nitrogen/argon) to prevent oxidation or hydrolysis. Key steps include:
- Coupling Reactions : Amide bond formation using carbodiimides (e.g., EDC/HOBt) or activated esters.
- Cyclization : Temperature-controlled cyclization (e.g., 60–80°C) to form the tricyclic azatricyclo core .
- Functional Group Protection : Hydroxyl and pyrrole groups may require temporary protection (e.g., tert-butyldimethylsilyl ether) to avoid side reactions .
- Analytical Validation : Purity and structure are confirmed via /-NMR (to verify substituent positions) and high-resolution mass spectrometry (HRMS) for molecular weight validation .
Q. What structural features of this compound influence its reactivity and potential bioactivity?
- Methodological Answer : The compound’s reactivity is governed by:
- Tricyclic Core : The 1-azatricyclo[6.3.1.0]dodecatriene scaffold introduces steric constraints and electronic effects, influencing binding to biological targets .
- Hydroxypropyl-pyrrole Substituent : The 3-hydroxy-3-(1-methylpyrrol-2-yl)propyl group may engage in hydrogen bonding or π-π stacking with enzymes/receptors .
- Ethanediamide Linker : The flexible linker allows conformational adaptability for target interactions .
Computational studies (e.g., DFT for bond angles, molecular docking) can predict reactivity and binding modes .
Advanced Research Questions
Q. How can researchers optimize the synthetic yield of this compound while minimizing side reactions?
- Methodological Answer : Use design of experiments (DOE) to evaluate critical parameters:
Q. How should contradictory bioactivity data (e.g., varying IC values across assays) be resolved?
- Methodological Answer :
- Orthogonal Assays : Validate activity using both enzymatic (e.g., fluorescence-based) and cell-based (e.g., proliferation inhibition) assays to rule out assay-specific artifacts .
- Control for Solubility : Use co-solvents (e.g., DMSO ≤0.1%) and dynamic light scattering (DLS) to confirm compound dissolution .
- Metabolite Screening : LC-MS/MS can detect degradation products or metabolites that may interfere with activity .
Q. What strategies are recommended for designing target-specific interaction studies with this compound?
- Methodological Answer :
- Surface Plasmon Resonance (SPR) : Immobilize recombinant target proteins (e.g., kinases) to measure binding kinetics (, , ) .
- Mutagenesis Studies : Introduce point mutations in suspected binding pockets (e.g., ATP-binding sites) to validate interaction specificity .
- Molecular Dynamics (MD) Simulations : Simulate ligand-protein interactions over 100+ ns to identify stable binding conformations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
